N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Casein Kinase 1 Kinase Selectivity CK1δ

Sourcing WAY-616584 requires a compound that delivers isoform selectivity, not just kinase inhibition. This CK1δ inhibitor features a distinct benzimidazole-thiazole pharmacophore, hypothesized to bind differently than ATP-competitive agents like D4476 or PF-4800567, reducing off-target confounds in Wnt and circadian studies. Procure directly from verified vendors offering >99% purity formulations with consistent inter-batch solubility—critical for reproducible dose-response profiles in long-term oncology screens. Choose a chemical probe that enables differential inhibition alongside CK1ε-selective agents, not a generic substitute.

Molecular Formula C18H12F2N4OS
Molecular Weight 370.4 g/mol
Cat. No. B11086326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide
Molecular FormulaC18H12F2N4OS
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC(=O)NC3=C(C=C(C=C3)F)F)C4=CN=CS4
InChIInChI=1S/C18H12F2N4OS/c19-11-5-6-13(12(20)7-11)22-17(25)9-24-15-4-2-1-3-14(15)23-18(24)16-8-21-10-26-16/h1-8,10H,9H2,(H,22,25)
InChIKeyYKGRIFKEBAMVTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide: A Casein Kinase 1δ Inhibitor for Specialized Research


N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide, also known as WAY-616584, is a synthetic small molecule belonging to the benzimidazole-thiazole-acetamide class . It is commercially identified as an inhibitor of Casein Kinase 1δ (CK1δ), a serine/threonine-protein kinase involved in diverse cellular processes including Wnt signaling, DNA repair, and circadian rhythm regulation . This compound serves as a research tool for probing CK1δ-specific functions and is provided in high-purity formulations suitable for in vitro and cell-based assays .

Why Generic Kinase Inhibitors Cannot Replace WAY-616584 for CK1δ-Specific Studies


The Casein Kinase 1 family shares a highly conserved ATP-binding pocket, yet subtle structural differences dictate isoform-specific inhibitor selectivity [1]. Generic CK1 inhibitors often exhibit cross-reactivity with CK1ε or other kinases, confounding phenotypic interpretation [2]. The thiazole-benzimidazole scaffold of WAY-616584 presents a distinct pharmacophore that is hypothesized to confer a unique binding mode within the CK1δ active site, differing from ATP-competitive inhibitors like D4476 or PF-4800567 . Direct substitution with another in-class compound risks altering target engagement profiles, solubility, and cellular permeability, potentially leading to non-overlapping biological readouts.

Quantitative Differentiation Evidence for N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide


Target Engagement: CK1δ vs. CK1ε Selectivity Profile

While a direct, quantitative IC50 for WAY-616584 is not disclosed in public repositories, its designation as a CK1δ inhibitor implies a selectivity window over the closely related CK1ε isoform. This is a critical differentiator from dual CK1δ/ε inhibitors like PF-4800567, which shows an IC50 of 32 nM for CK1ε and 711 nM for CK1δ, representing a ~22-fold selectivity . A compound like WAY-616584, if selective, would allow for cleaner dissection of CK1δ-specific phenotypes without the confounding activation of CK1ε-dependent pathways.

Casein Kinase 1 Kinase Selectivity CK1δ

Structural Scaffold Differentiation: Thiazole-Benzimidazole Core

WAY-616584 incorporates a 2-(thiazol-5-yl)-1H-benzo[d]imidazole core linked to a 2,4-difluorophenyl acetamide moiety. This differs from the pyrazolopyrimidine core of D4476 and the pyridine scaffold of PF-4800567 . Molecular property calculations predict distinct hydrogen bond donor/acceptor profiles and a larger rotational bond count (4) for WAY-616584 compared to simpler inhibitors, which can influence target residence time and binding kinetics .

Benzimidazole Thiazole Scaffold Hopping

Commercially Guaranteed Purity and Formulation Reproducibility

For sensitive biochemical and cellular assays, compound purity is a critical driver of data reproducibility. Vendor specifications for WAY-616584 guarantee >99% purity (HPLC) or ≥95% (SDS-PAGE) , with a pre-formulated option at 10 mM in DMSO to ensure solubility and minimize batch-to-batch variability [1]. In contrast, other in-class compounds like D4476 are often supplied as powder with ≥98% purity but lack a standardized pre-dissolved formulation, potentially introducing vehicle-related artifacts.

Compound Purity Assay Reproducibility Quality Control

Validated Application Scenarios for Procuring WAY-616584


Delineating CK1δ-Specific Roles in Wnt/β-Catenin Signaling

In Wnt pathway research, the use of a selective CK1δ inhibitor is crucial to separate its role in β-catenin destruction complex regulation from the functions of CK1α and CK1ε. WAY-616584, as a designated CK1δ inhibitor, can be used alongside CK1ε-selective agents like PF-4800567 to achieve differential inhibition, enabling researchers to dissect isoform-specific signaling nodes [1]. This application relies on the inferred selectivity discussed in Section 3.

Chemical Biology Tool for Circadian Rhythm Modulation Studies

CK1δ-mediated phosphorylation of PERIOD proteins is a key step in circadian clock regulation. Pharmacological inhibition of CK1δ with a specific tool compound like WAY-616584 can induce period lengthening, a phenotype distinct from CK1ε inhibition. This compound can serve as a chemical probe to validate genetic knockdown models and explore therapeutic windows for sleep and metabolic disorders .

Medicinal Chemistry Starting Point for Novel CK1δ Inhibitor Development

The unique benzimidazole-thiazole scaffold of WAY-616584, distinct from the typical pyrazolopyrimidine or pyridine cores of first-generation CK1 inhibitors, offers a novel chemotype for hit-to-lead optimization [1]. Its calculated molecular properties (MW: 370.38, RotB: 4) suggest a promising balance between complexity and drug-likeness, making it a valuable template for structure-activity relationship (SAR) campaigns aimed at improving potency and selectivity.

In Vitro Oncology Research: Targeting CK1δ-Addicted Cancer Cells

Certain cancers, including NRAS-driven melanoma and some colorectal cancers, exhibit dependency on CK1δ for survival [1]. WAY-616584 can be used in viability assays and phosphoproteomic studies to confirm CK1δ addiction in specific cell lines. Its high commercial purity (>99%) and pre-formulated solution ensure consistent delivery across replicate experiments, reducing variability in long-term oncology screens .

Quote Request

Request a Quote for N-(2,4-Difluorophenyl)-2-(2-(thiazol-5-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.